2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline
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Overview
Description
“2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline” is a chemical compound that contains an N-methylpiperazine fragment . It is a derivative of quinacrine with an improved cell viability profile .
Synthesis Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Scientific Research Applications
Three-Component Synthesis Methodologies
An innovative three-component reaction involving arynes, tertiary amines, and nucleophiles through ammonium salt intermediates has been developed. This method enables the synthesis of tertiary aniline derivatives containing the piperazine motif, offering a versatile approach for generating biologically significant molecules (Min, Seo, & Ko, 2018).
Antimicrobial Activities
The synthesis and evaluation of eperezolid-like molecules, which involve 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, have shown high anti-Mycobacterium smegmatis activity. This research indicates the compound's potential in antimicrobial applications (Yolal et al., 2012).
Catalytic Applications
Research on ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols highlights the synthesis of bioactive arylpiperazines. This catalytic process provides a novel route for the selective synthesis of N-(n-hydroixyalkyl)anilines and demonstrates the versatility of the compound in catalytic synthesis (Koten, Abbenhuis, & Boersma, 1998).
Kinase Inhibition for Cancer Research
Optimization studies on 4-phenylamino-3-quinolinecarbonitriles, including derivatives of the subject compound, have yielded potent inhibitors of Src kinase activity. These compounds, especially 31a, exhibit significant efficacy in inhibiting Src-dependent cell proliferation and tumor growth in xenograft models, indicating their potential in cancer therapy (Boschelli et al., 2001).
Mechanism of Action
Target of Action
Compounds containing an n-methylpiperazine fragment, similar to this compound, have been synthesized and studied for their potential as antileukemic agents .
Mode of Action
It’s known that n-methylpiperazine derivatives can interact with their targets, leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Given the potential antileukemic activity of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been studied for their potential antileukemic effects , suggesting that this compound might also have effects on cell proliferation and apoptosis.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-16-8-10-17(11-9-16)7-6-15-13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUMACUWHLIHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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